molecular formula C23H21FN2O3S B11373243 N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11373243
M. Wt: 424.5 g/mol
InChI Key: HVDJHCXOGRTCHO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, an isopropyl group, and a dibenzo-thiazinyl moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dibenzo-thiazinyl core, followed by the introduction of the fluorophenyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide include other fluorophenyl derivatives and dibenzo-thiazinyl compounds. These compounds share structural similarities but may differ in their specific chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structure allows for unique interactions and reactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H21FN2O3S/c1-15(2)16-7-12-21-20(13-16)19-5-3-4-6-22(19)30(28,29)26(21)14-23(27)25-18-10-8-17(24)9-11-18/h3-13,15H,14H2,1-2H3,(H,25,27)

InChI Key

HVDJHCXOGRTCHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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